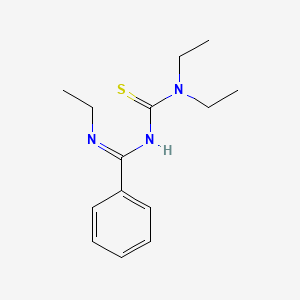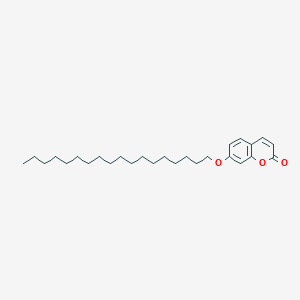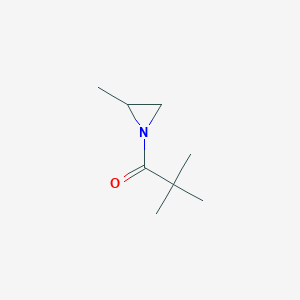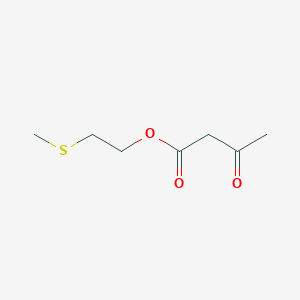
N-(Diethylcarbamothioyl)-N'-ethylbenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide is a chemical compound that belongs to the class of thioureas. This compound is known for its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and industry. The compound’s structure consists of a benzene ring substituted with an ethyl group and a diethylcarbamothioyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide typically involves the reaction of N-ethylbenzenecarboximidamide with diethylcarbamothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
科学研究应用
N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an ionophore in sensor membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used as an accelerator in the sulfur vulcanization of rubber.
作用机制
The mechanism of action of N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide involves its interaction with specific molecular targets. In biological systems, the compound may act as an ionophore, facilitating the transport of ions across cell membranes. This activity is mediated through its ability to form stable complexes with metal ions, which can then be transported across the membrane. The compound’s interaction with molecular targets can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
N-(Diethylcarbamothioyl)benzamide: Similar structure but lacks the ethyl group on the benzene ring.
N,N-(Diethylcarbamothioyl)furan-2-carboxamide: Contains a furan ring instead of a benzene ring.
Uniqueness
N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide is unique due to its specific structural features, including the presence of both the diethylcarbamothioyl group and the ethyl group on the benzene ring
属性
| 90473-92-0 | |
分子式 |
C14H21N3S |
分子量 |
263.40 g/mol |
IUPAC 名称 |
1,1-diethyl-3-(N-ethyl-C-phenylcarbonimidoyl)thiourea |
InChI |
InChI=1S/C14H21N3S/c1-4-15-13(12-10-8-7-9-11-12)16-14(18)17(5-2)6-3/h7-11H,4-6H2,1-3H3,(H,15,16,18) |
InChI 键 |
VSKAFSDTWNSPRV-UHFFFAOYSA-N |
规范 SMILES |
CCN=C(C1=CC=CC=C1)NC(=S)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)



![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)




